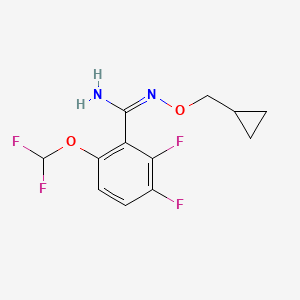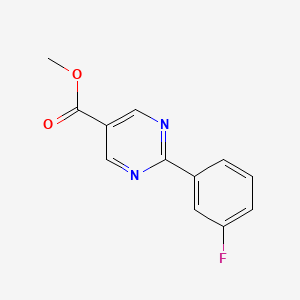
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl, also known as (S)-2-Pyridylmethyl-L-proline, is an important chiral organocatalyst that has been used in numerous chemical syntheses. It is a proline derivative with a 2-pyridylmethyl group attached to the alpha-carbon of the proline moiety. This organocatalyst is used in asymmetric syntheses, as it can catalyze the formation of optically active products from racemic mixtures. Its ability to promote asymmetric induction is due to its chiral environment, which can induce stereoselectivity in the reaction.
Wirkmechanismus
The mechanism of action of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is not fully understood, but it is believed to involve the formation of an enamine intermediate. This intermediate is formed through the reaction of the proline derivative with the substrate, and is then converted into the desired product through a series of steps. The enamine intermediate is believed to be responsible for the stereoselectivity of the reaction, as it can induce the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl have not been extensively studied. However, it is believed to be relatively non-toxic and non-irritating, and it has been used in numerous laboratory experiments without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly effective at promoting asymmetric induction. Furthermore, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, there are also some limitations to its use. It is not as effective at catalyzing the synthesis of some compounds as other chiral organocatalysts, and it can be difficult to remove from the reaction mixture. Additionally, it can be difficult to control the stereoselectivity of the reaction when using this organocatalyst.
Zukünftige Richtungen
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in asymmetric synthesis has been well-established, but there is still much to be explored. Future research could focus on improving the efficiency of the reaction, as well as exploring new applications for this organocatalyst. Additionally, further research could be done to better understand the mechanism of action of this organocatalyst, as well as to develop new methods for controlling the stereoselectivity of the reaction. Finally, research could be done to investigate the potential toxicity of this organocatalyst and its potential interactions with other compounds.
Synthesemethoden
The synthesis of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl involves a two-step process. The first step involves the synthesis of the proline derivative from the reaction of the amino acid l-proline with 2-pyridylmethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The second step involves the deprotonation of the proline derivative with sodium hydroxide to form the desired (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl.
Wissenschaftliche Forschungsanwendungen
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl has been widely used in scientific research, particularly in the field of asymmetric synthesis. It has been used to synthesize a variety of optically active compounds, including amino acids, peptides, and pharmaceuticals. It has also been used to catalyze the synthesis of chiral alcohols, amines, and other organic compounds.
Eigenschaften
IUPAC Name |
(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXKGGAVXEMNY-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(2-pyridinylmethyl)-proline-2HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)



